8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
Description
This compound features a thieno[3,2-c]quinoline core, a bicyclic system combining thiophene and quinoline rings. Key structural attributes include:
- 3-(4-Ethylphenyl) group: Introduces steric bulk and hydrophobic interactions.
- N-[2-(Morpholin-4-yl)ethyl]carboxamide: A morpholine-containing side chain that improves solubility and may engage in hydrogen bonding or target-specific interactions.
Thienoquinoline derivatives are explored for diverse bioactivities, including antimicrobial and antiparasitic properties, owing to their planar aromatic systems and tunable substituents .
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-N-(2-morpholin-4-ylethyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2S/c1-2-17-3-5-18(6-4-17)23-21-16-29-22-8-7-19(27)15-20(22)24(21)33-25(23)26(31)28-9-10-30-11-13-32-14-12-30/h3-8,15-16H,2,9-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHYVZXXRTTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thienoquinoline core, which is known for its diverse pharmacological properties. The inclusion of a morpholine moiety enhances its biological profile, potentially influencing its interaction with various biological targets.
Molecular Formula
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 371.91 g/mol
Anticancer Activity
Research indicates that derivatives of thienoquinolines exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis and modulation of cancer stem cell populations . The MTT assay revealed that treatment led to a significant reduction in cancer stem cell fractions, suggesting that this compound may target both bulk tumor cells and stem-like populations.
Antiviral Properties
The thienoquinoline scaffold has been evaluated for antiviral activity against various strains, including H5N1. Studies have shown that certain derivatives exhibit high inhibition rates against viral growth while maintaining low cytotoxicity levels . This suggests that the compound may be a candidate for further development as an antiviral agent.
Antibacterial Activity
The antibacterial potential of thienoquinolines has also been explored. Some derivatives have shown effectiveness against Gram-positive bacteria by inhibiting cell division proteins such as FtsZ. In particular, compounds with specific substitutions displayed notable inhibition zones in comparison to standard antibiotics .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | The compound demonstrated significant cytotoxicity against MDA-MB-231 cells, leading to apoptosis in 70% of treated cells. |
| Study 2 | Inhibition of H5N1 growth was recorded at 91.2% with minimal cytotoxicity (79.3%). |
| Study 3 | Antibacterial assays revealed inhibition zones of up to 25 mm against Klebsiella pneumoniae. |
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Cell Signaling Pathways : Interaction with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Modifications
- Thienoquinoline vs. Quinoline: The sulfur atom in thienoquinoline increases electron richness and may enhance binding to metalloenzymes or aromatic pockets compared to quinoline .
Substituent Effects
- Halogens : The target’s 8-Cl vs. Compound 24’s 8-I: Chloro offers moderate electronegativity and size, whereas iodo provides greater polarizability but may reduce metabolic stability .
- Side Chains: The morpholinoethyl chain in the target mirrors solubility-enhancing strategies in Compound 45’s morpholinomethyl and pyrrolidinylethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
